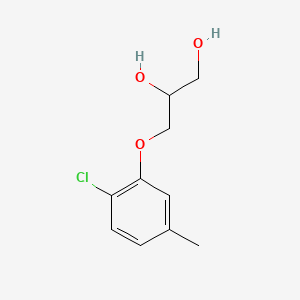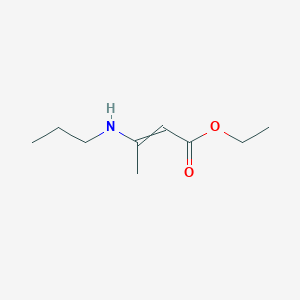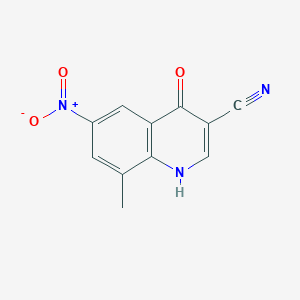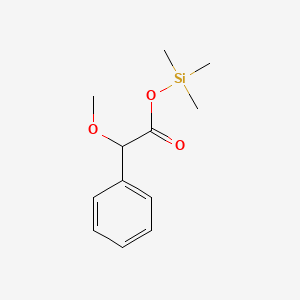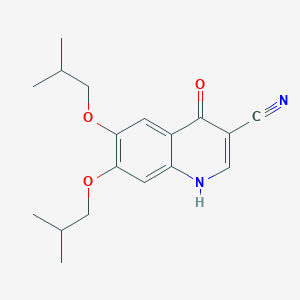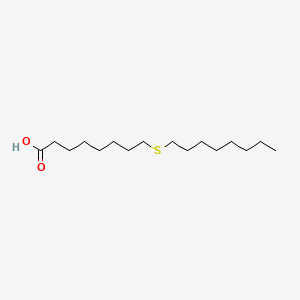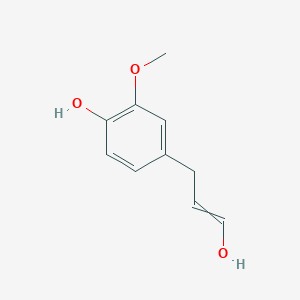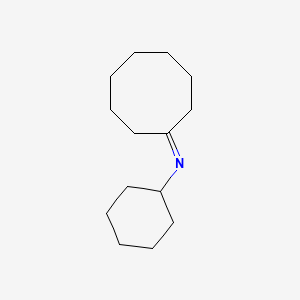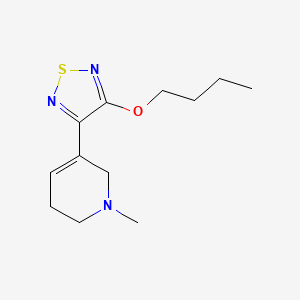
4,6-Dimethyl-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that belongs to the benzothiadiazole family This compound is characterized by a benzene ring fused with a thiadiazole ring, which contains two nitrogen atoms and one sulfur atom The presence of two methyl groups at the 4 and 6 positions of the benzene ring distinguishes it from other benzothiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with sulfur-containing reagents. For instance, the reaction of 4,6-dimethyl-o-phenylenediamine with thionyl chloride in the presence of pyridine can yield this compound . The reaction typically proceeds under reflux conditions, and the by-products include sulfur dioxide and hydrogen chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions may be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
4,6-Dimethyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can yield the corresponding dihydro derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and halogenated benzothiadiazoles. These products can be further utilized in various applications, including the synthesis of more complex organic molecules.
科学的研究の応用
4,6-Dimethyl-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Organic Electronics: This compound is used as a building block for the synthesis of donor-acceptor polymers, which are essential components in organic photovoltaics and organic field-effect transistors.
Materials Science: Its unique electronic properties make it suitable for the development of photoluminescent materials and sensors.
Biology and Medicine: Derivatives of this compound have been investigated for their potential as enzyme inhibitors and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,6-dimethyl-2,1,3-benzothiadiazole is primarily related to its electron-withdrawing properties. The nitrogen and sulfur atoms in the thiadiazole ring contribute to its ability to stabilize negative charges, making it an effective acceptor in donor-acceptor systems. This property is exploited in organic electronics, where it facilitates charge transfer and improves the efficiency of devices such as organic solar cells and transistors .
類似化合物との比較
4,6-Dimethyl-2,1,3-benzothiadiazole can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: The parent compound without methyl groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A halogenated derivative used as a building block in the synthesis of more complex molecules.
4-Amino-2,1,3-benzothiadiazole: A derivative with an amino group, which can be used in the synthesis of fluorescent dyes and enzyme inhibitors.
The uniqueness of this compound lies in the presence of the two methyl groups, which can influence its solubility, reactivity, and overall electronic properties, making it suitable for specific applications in organic electronics and materials science.
特性
CAS番号 |
89209-03-0 |
|---|---|
分子式 |
C8H8N2S |
分子量 |
164.23 g/mol |
IUPAC名 |
4,6-dimethyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2S/c1-5-3-6(2)8-7(4-5)9-11-10-8/h3-4H,1-2H3 |
InChIキー |
DSUGVVQJCVIUIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NSN=C2C(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


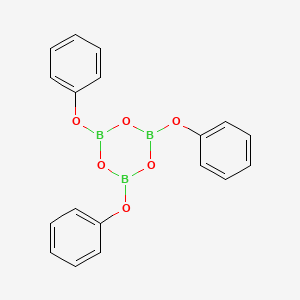

![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)
